Behenamidopropyl betaine

Description

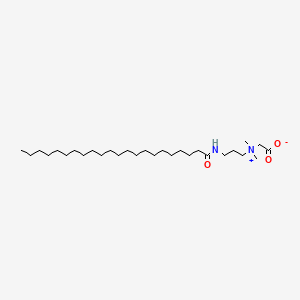

Structure

2D Structure

Properties

CAS No. |

138527-93-2 |

|---|---|

Molecular Formula |

C29H58N2O3 |

Molecular Weight |

482.8 g/mol |

IUPAC Name |

2-[3-(docosanoylamino)propyl-dimethylazaniumyl]acetate |

InChI |

InChI=1S/C29H58N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h4-27H2,1-3H3,(H-,30,32,33,34) |

InChI Key |

MNXZLMCTNGNXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation for Behenamidopropyl Betaine

Precursor Synthesis: Behenic Acid Derivatization Pathways

The foundational step in producing Behenamidopropyl Betaine (B1666868) is the synthesis of its precursor, an amidoamine, through the derivatization of behenic acid.

The primary pathway to the amidoamine intermediate, N,N-Dimethyl-N′-behenoyl-1,3-propylenediamine, is through the direct condensation amidation of behenic acid with N,N-dimethyl-1,3-propanediamine (DMAPA). cir-safety.orgresearchgate.net This reaction involves the carboxyl group of the fatty acid reacting with the primary amine of DMAPA to form an amide bond. researchgate.net

The process is typically carried out at elevated temperatures, generally in the range of 140°C to 180°C, for a duration of 5 to 8 hours. google.comresearchgate.net A crucial aspect of this reaction is the continuous removal of water, a by-product of the condensation, which shifts the reaction equilibrium towards the formation of the amide product. google.com

Reaction Scheme: Behenic Acid + N,N-dimethyl-1,3-propanediamine → N,N-Dimethyl-N′-behenoyl-1,3-propylenediamine + Water

While thermal condensation is possible, the direct amidation of carboxylic acids and amines often requires high temperatures (>160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com To facilitate the reaction under more controlled conditions and improve reaction rates, various catalytic systems are employed. For fatty acid amidation, this often includes acidic catalysis. researchgate.net

Several types of catalysts have been shown to be effective for direct amidation reactions, which are applicable to fatty acid derivatives. These systems are designed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

| Catalyst Type | Examples | Typical Reaction Conditions | Reference |

| Acid Catalysis | General acid catalysts | High temperature | researchgate.net |

| Boron-Based Catalysts | Boric Acid, Boronic Acids | Temperatures ranging from 65-170°C, often with water removal (e.g., molecular sieves). | diva-portal.orgucl.ac.uk |

| Lewis Acid Catalysts | Titanium compounds (e.g., tetra-n-butyl titanate), Zirconium compounds | Elevated temperatures. | ucl.ac.ukgoogle.com |

Quaternization Strategies and Reaction Kinetics

The second major stage in the synthesis is the transformation of the intermediate amidoamine into the final betaine product through quaternization.

The conversion of N,N-Dimethyl-N′-behenoyl-1,3-propylenediamine to Behenamidopropyl Betaine is achieved through a carboxymethylation reaction. google.com This process involves the alkylation of the tertiary nitrogen atom of the amidoamine. The most common reagent for this transformation is sodium monochloroacetate (SMCA) in an aqueous medium. google.comgoogle.com In this reaction, the nucleophilic tertiary amine attacks the electrophilic carbon of the chloroacetate (B1199739), displacing the chloride ion and forming a new carbon-nitrogen bond. This results in the formation of the quaternary ammonium carboxylate structure characteristic of betaines. google.com

To maximize the conversion of the amidoamine and ensure the purity of the final product, reaction conditions for the carboxymethylation step are carefully optimized. Kinetic studies on analogous fatty amidopropyl betaines have shown that the reaction typically follows second-order bimolecular kinetics. scribd.com Key parameters that are controlled include temperature, molar ratios of reactants, and reaction time. researchgate.netgoogle.com

The following table summarizes typical conditions reported for the synthesis of fatty amidopropyl betaines.

| Parameter | Optimized Range/Value | Purpose | Reference(s) |

| Reaction Temperature | 80 - 100°C | To ensure an adequate reaction rate without promoting side reactions. A preferred range is 95-100°C. | google.comscribd.com |

| Molar Ratio (SMCA:Amidoamine) | 1.03:1 to 1.15:1 | A slight excess of SMCA is used to drive the reaction to completion. | researchgate.netgoogle.com |

| Reaction Time | 3 - 8 hours | Sufficient time to achieve complete or near-complete conversion of the amidoamine. | google.comresearchgate.netgoogle.com |

| pH Control | Maintained at 8-9 | In some procedures, pH is controlled to optimize the reaction environment. | mdpi.com |

Analysis of By-product Formation and Purity Control in Synthesis

Throughout the two-step synthesis, the formation of by-products and the presence of unreacted starting materials are critical considerations for controlling the purity of the final this compound.

During the initial amidation step, potential impurities include residual unreacted behenic acid and N,N-dimethyl-1,3-propanediamine (DMAPA). researchgate.net In the subsequent carboxymethylation step, the most significant by-product is sodium chloride (NaCl), which is formed from the sodium cation of the SMCA and the displaced chloride ion. google.commdpi.com

Other potential impurities in the final product can include the unreacted amidoamine intermediate if the quaternization reaction does not go to completion. researchgate.net Furthermore, under certain conditions, hydrolysis of the amide or the fatty acid salt formation (e.g., sodium behenate) could occur. mdpi.com

Purity control is managed by:

Optimizing Reaction Conditions: Employing a slight excess of the alkylating agent (SMCA) and ensuring sufficient reaction time and optimal temperature helps to minimize the amount of residual amidoamine. google.com

Monitoring the Reaction: The completeness of the carboxymethylation can be monitored by analyzing the sodium chloride content. google.com

Purification Steps: Post-synthesis, washing and filtration steps may be employed to remove inorganic by-products like sodium chloride and improve the purity of the final betaine product. google.com

Advanced Spectroscopic and Chromatographic Characterization of Behenamidopropyl Betaine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For Behenamidopropyl betaine (B1666868), ¹H and ¹³C NMR would be instrumental in confirming the presence and connectivity of its various structural components.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected to appear at distinct chemical shifts. For instance, the terminal methyl group of the long behenic acid chain would likely produce a triplet signal at a low chemical shift (around 0.8-0.9 ppm). The numerous methylene groups of the alkyl chain would generate a broad multiplet in the region of 1.2-1.6 ppm. Protons adjacent to the amide group and the quaternary ammonium (B1175870) center would be deshielded and thus appear at higher chemical shifts.

Illustrative ¹H NMR Data for Behenamidopropyl Betaine:

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~ 0.88 | Triplet |

| (CH₂)n in alkyl chain | ~ 1.25 | Multiplet |

| CH₂ adjacent to amide C=O | ~ 2.20 | Triplet |

| N-CH₂ (propyl bridge) | ~ 3.10 | Multiplet |

| N⁺-(CH₃)₂ | ~ 3.30 | Singlet |

| N⁺-CH₂-COO⁻ | ~ 3.80 | Singlet |

This table is illustrative and represents expected values based on similar structures.

Mass Spectrometry (MS) Techniques for Molecular Weight Distribution and Impurity Profiling

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and identifying impurities. For a surfactant like this compound, which is often a mixture of compounds with varying alkyl chain lengths, MS can provide valuable information on its molecular weight distribution.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amphoteric surfactants like this compound. In positive-ion mode ESI-MS, the molecule would likely be detected as the protonated molecule [M+H]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ could be observed. Studies on similar compounds, such as cocamidopropyl betaine, have shown the formation of adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, as well as dimer and trimer clusters, even at low concentrations, due to the strong electrostatic interactions between the zwitterionic head groups researchgate.net.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of the dimethylamino group and cleavage at the amide bond, which would help in confirming the structure and identifying related impurities.

Expected Ions in ESI-MS of this compound:

| Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

| [M-H]⁻ | Deprotonated molecule |

| [2M+H]⁺ | Dimer adduct |

This table is illustrative and based on the analysis of similar betaine surfactants.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong band around 1640 cm⁻¹ would be indicative of the amide I band (C=O stretching). The N-H stretching vibration of the secondary amide would likely appear as a broad band around 3300 cm⁻¹. The long alkyl chain would be identified by the C-H stretching vibrations just below 3000 cm⁻¹ and the CH₂ scissoring and rocking vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The presence of the carboxylate group (COO⁻) would be confirmed by its characteristic asymmetric and symmetric stretching vibrations.

Raman spectroscopy, being less sensitive to water, can be particularly useful for studying the aliphatic moieties in substituted starches and similar molecules researchgate.net. The Raman spectrum would also show characteristic bands for the amide and alkyl groups, providing complementary information to the FTIR data. Changes in the position and width of these bands under different conditions (e.g., in solution versus the solid state) can provide insights into intermolecular interactions, such as hydrogen bonding and the packing of the long alkyl chains acs.org.

Illustrative FTIR Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~ 3300 | Stretching |

| C-H | ~ 2850-2920 | Stretching |

| C=O (Amide I) | ~ 1640 | Stretching |

| N-H | ~ 1550 | Bending (Amide II) |

| COO⁻ | ~ 1600 & 1400 | Asymmetric & Symmetric Stretching |

This table is illustrative and represents expected values based on the analysis of amides and carboxylic acids.

Chromatographic Separations (HPLC, GC) for Purity Assessment and Component Resolution

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC) is the preferred technique for the analysis of non-volatile surfactants like this compound americanlaboratory.comalfachemic.comthermofisher.com.

A reversed-phase HPLC (RP-HPLC) method, using a C18 or C8 column, could be developed to separate this compound from non-polar impurities. Due to the lack of a strong UV chromophore in the molecule, a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be suitable for detection fishersci.com. Gas chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, GC could be used to analyze volatile impurities or degradation products after appropriate derivatization.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for the separation of polar and hydrophilic compounds nih.govsigmaaldrich.compolylc.comresearchgate.net. HILIC would be a valuable technique for separating this compound from other polar components in a formulation. The mechanism of separation in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent sigmaaldrich.com. This technique could be particularly useful for resolving different amidopropyl betaines with varying alkyl chain lengths or for separating the main compound from polar impurities.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of surfactants at trace levels in complex matrices researchgate.netlcms.czresearchgate.net. This technique would be invaluable for identifying and quantifying trace impurities in this compound, such as unreacted starting materials or by-products from the synthesis process. For example, a UHPLC-MS/MS method using a core-shell HILIC column has been developed for the rapid and sensitive quantification of impurities in cocamidopropyl betaine nih.gov. A similar approach could be adapted for this compound to ensure its quality and purity.

Advanced X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous State Characterization

X-ray diffraction (XRD) is a powerful technique for studying the solid-state structure of materials. For a long-chain molecule like this compound, XRD can provide information on its crystalline or amorphous nature. If the compound is crystalline, XRD can be used to determine its crystal structure, including the packing of the molecules and the arrangement of the long alkyl chains. The long spacings observed in the XRD pattern are related to the length of the fatty acid chain and the packing mode of the molecules aocs.org.

Even if the material is not fully crystalline, X-ray scattering techniques can provide information about the short-range order and the aggregation behavior of the molecules. For instance, small-angle X-ray scattering (SAXS) could be used to study the self-assembly of this compound in solution, providing insights into the size and shape of the micelles it forms. Analysis of the precipitate of similar surfactant mixtures has revealed highly ordered tail structures through shifts in CH₂ stretching and bending vibrations, indicating specific packing conformations acs.org.

Theoretical Chemistry and Computational Modeling of Behenamidopropyl Betaine

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations offer a detailed understanding of the electronic characteristics of Behenamidopropyl Betaine (B1666868), which are fundamental to its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Behenamidopropyl Betaine, DFT calculations can predict its most stable three-dimensional geometry by minimizing the energy of the system. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to map the electron density and determine the partial atomic charges across the molecule. This charge distribution is critical for understanding the molecule's polarity and its interactions with other molecules, such as water and other solutes. The zwitterionic nature of this compound, featuring a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group, results in a complex charge landscape that DFT can effectively model. The electrostatic potential surface, also derived from DFT calculations, visually represents the charge distribution and indicates regions susceptible to electrophilic or nucleophilic attack.

Illustrative DFT-Calculated Properties for a Betaine-type Surfactant:

| Parameter | Value |

|---|---|

| Optimized Total Energy | -1245.67 Hartree |

| Dipole Moment | 12.5 Debye |

| Partial Charge on Quaternary Nitrogen | +0.85 e |

| Partial Charge on Carboxylate Oxygen 1 | -0.78 e |

| Partial Charge on Carboxylate Oxygen 2 | -0.82 e |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information for molecules like this compound.

These high-accuracy calculations are particularly useful for determining reaction energies, activation barriers for chemical processes, and the strength of intermolecular interactions, such as hydrogen bonding. For this compound, this could involve studying the energetics of its interaction with water molecules or its self-assembly into micelles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound and its interactions in a solvent environment.

One of the key properties of surfactants like this compound is their ability to self-assemble into micelles in solution. MD simulations can provide a detailed, atomistic view of this process. Starting from a random distribution of surfactant molecules in a simulated water box, the simulation can show how the hydrophobic behenylamidopropyl tails aggregate to minimize contact with water, while the hydrophilic betaine head groups remain exposed to the aqueous phase.

These simulations can predict the critical micelle concentration (CMC), as well as the size, shape, and structure of the resulting micelles. The dynamics of the micellar system, including the exchange of surfactant monomers between the bulk solution and the micelles, can also be investigated. Research on similar long-chain betaines has shown their ability to form viscoelastic wormlike micellar structures researchgate.netacs.org.

Example Data from an MD Simulation of Surfactant Aggregation:

| Simulation Parameter | Result |

|---|---|

| Simulation Time | 200 ns |

| Number of Surfactant Molecules | 100 |

| Number of Water Molecules | 50,000 |

| Average Aggregation Number | 65 |

| Radius of Gyration of Micelle | 2.5 nm |

MD simulations are invaluable for examining the detailed interactions between this compound and surrounding molecules. The simulations can reveal the structure of the hydration shell around the hydrophilic headgroup and the hydrophobic tail. The orientation of water molecules and the strength of hydrogen bonds can be analyzed to understand the solvation process.

Furthermore, the effect of co-solutes, such as salts or other surfactants, on the behavior of this compound can be modeled. For instance, simulations can show how the addition of electrolytes might screen the electrostatic interactions between the zwitterionic headgroups, thereby influencing micelle formation and stability. Studies on betaines have shown that they can have synergistic effects when mixed with other surfactants, such as anionic surfactants, leading to a significant reduction in interfacial tension nih.gov.

Cheminformatics Approaches for Structure-Property Relationship (SPR) Modeling

Cheminformatics utilizes computational and informational techniques to address problems in chemistry. For this compound, cheminformatics approaches can be used to develop Quantitative Structure-Property Relationship (QSPR) models.

QSPR models are mathematical equations that correlate the structural or physicochemical properties of a molecule with a specific property of interest. By calculating a variety of molecular descriptors for this compound (e.g., molecular weight, logP, topological indices, quantum chemical parameters), a QSPR model can be built to predict properties such as its critical micelle concentration, surface tension reduction capability, or foaming ability.

These models are typically developed by training on a dataset of molecules with known properties. While specific QSPR models for this compound may not be publicly available, the principles of this approach are widely applied in the chemical industry for the design and optimization of new surfactants with desired characteristics. The development of such models relies on the ability to calculate a wide range of molecular descriptors and apply statistical methods to find meaningful correlations liverpool.ac.uk.

Prediction of Intermolecular Forces and Self-Assembly Mechanisms

The self-assembly of this compound in aqueous solutions, leading to the formation of complex supramolecular structures like micelles and vesicles, is governed by a delicate balance of intermolecular forces. Computational modeling, particularly through molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations, offers a molecular-level understanding of these interactions and the resulting aggregation phenomena. While direct computational studies specifically targeting this compound are not extensively available in public literature, valuable insights can be drawn from theoretical investigations of structurally similar long-chain zwitterionic surfactants, such as other C22-tailed betaines.

The primary intermolecular forces influencing the behavior of this compound are:

Van der Waals Forces: These are the dominant attractive forces between the long behenyl (C22) hydrocarbon tails. The extensive length of these nonpolar chains leads to significant cumulative London dispersion forces, promoting the aggregation of the hydrophobic tails to minimize contact with water. This hydrophobic effect is the principal driver for micelle formation.

Electrostatic Interactions: The zwitterionic headgroup of this compound contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group. These charges lead to strong electrostatic interactions with surrounding water molecules and with other surfactant monomers. Intramolecular and intermolecular attractions and repulsions between these charged moieties play a crucial role in determining the packing of the headgroups at the micelle surface.

Hydrogen Bonding: The amide linkage in the this compound molecule, as well as the carboxylate group, can participate in hydrogen bonding with water molecules. These interactions are fundamental to the hydration of the surfactant's hydrophilic headgroup and influence its solubility and the curvature of the self-assembled structures.

Molecular dynamics simulations of analogous long-chain betaines have elucidated the initial stages of self-assembly. These simulations typically model the surfactants and a large number of water molecules (often using models like TIP3P) within a simulation box, applying force fields such as GAFF (General Amber Force Field) to describe the interatomic potentials. The trajectories of individual molecules are then calculated over time, revealing how they aggregate from a random dispersion into organized structures.

These simulations can predict key parameters of the self-assembly process, such as the critical micelle concentration (CMC), aggregation number (the number of monomers per micelle), and the morphology of the aggregates (e.g., spherical, cylindrical, or wormlike micelles). For long-chain surfactants like this compound, computational studies on similar molecules suggest a very low CMC due to the strong hydrophobic interactions of the C22 tail. The simulations also indicate a propensity to form elongated, wormlike micelles, which can entangle to create viscoelastic solutions and even gels.

The table below presents hypothetical yet representative data that could be obtained from molecular dynamics simulations of a long-chain amidopropyl betaine like this compound, illustrating the types of quantitative findings these studies can produce.

| Interaction Type | Interacting Groups | Predicted Energy (kJ/mol) |

|---|---|---|

| Van der Waals | Behenyl Tail - Behenyl Tail | -150 to -250 |

| Electrostatic | Quaternary Ammonium - Carboxylate (Intermolecular) | -80 to -120 |

| Hydrogen Bonding | Amide Group - Water | -20 to -40 |

| Hydrogen Bonding | Carboxylate Group - Water | -25 to -50 |

| Hydrophobic Effect | Overall Tail Aggregation | Highly Favorable (qualitative) |

| Property | Predicted Value | Computational Method |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~1 µM | Molecular Dynamics |

| Aggregation Number (Nagg) | 100 - 300 | Molecular Dynamics |

| Micelle Shape | Cylindrical / Wormlike | Dissipative Particle Dynamics |

| Radius of Gyration (Rg) of Micelle | 5 - 15 nm | Molecular Dynamics |

Computational models also allow for the detailed analysis of the conformation of the this compound molecule within an aggregate. The long behenyl tail is predicted to adopt a largely extended conformation within the hydrophobic core of the micelle to maximize van der Waals contacts. The amidopropyl betaine headgroup resides at the micelle-water interface, with its charged and polar moieties oriented towards the aqueous phase. The flexibility of the propyl linker allows for optimal packing of the headgroups, influencing the curvature and stability of the micelle.

Colloidal and Interfacial Science of Behenamidopropyl Betaine

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

The formation of micelles is a hallmark of surfactant behavior in solution. Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) spontaneously self-assemble into organized aggregates called micelles. wikipedia.org This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules. wikipedia.org For behenamidopropyl betaine (B1666868), this behavior is influenced by its amidoamine precursor, Behenamidopropyl Dimethylamine (B145610) (BAPDMA), which becomes a cationic surfactant at acidic pH. researchgate.netnih.gov

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. tegewa.de A common method is surface tensiometry, where the surface tension of the solution is measured as a function of surfactant concentration. The surface tension decreases as surfactant concentration increases until the CMC is reached, after which it remains relatively constant. researchgate.net The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC. researchgate.net

For the cationic form of behenamidopropyl dimethylamine at acidic pH, surface tension measurements show a CMC value. A study on Behenamidopropyl Dimethylamine (BAPDMA), the precursor to the betaine, provides insight into its aggregation behavior. When protonated at an acidic pH, it behaves as a cationic surfactant. researchgate.net

Table 1: Surface Tension and Critical Micelle Concentration (CMC) of Protonated Behenamidopropyl Dimethylamine at 25°C

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.00E-07 | 65.2 |

| 1.00E-06 | 55.1 |

| 1.00E-05 | 42.3 |

| 1.00E-04 | 35.5 (approx. CMC) |

| 1.00E-03 | 35.0 |

| 1.00E-02 | 34.8 |

This table is generated based on data interpreted from graphical representations in scientific literature concerning Behenamidopropyl Dimethylamine (BAPDMA), the precursor to Behenamidopropyl betaine, under acidic conditions where it behaves as a cationic surfactant. researchgate.net

The CMC of this compound is sensitive to environmental factors such as temperature, pH, and the presence of electrolytes (ionic strength).

Temperature : For many surfactants, the relationship between CMC and temperature is complex. Typically, for ionic surfactants, the CMC value decreases with an increase in temperature to a certain point, and then begins to increase, resulting in a U-shaped curve. scialert.net The initial decrease is often attributed to the dehydration of the hydrophilic head group, which favors micellization. scispace.com The subsequent increase at higher temperatures is due to the disruption of the structured water molecules surrounding the hydrophobic tail, which disfavors aggregation. scispace.com For nonionic surfactants, the CMC generally decreases with increasing temperature. scialert.net

pH : The pH of the solution significantly impacts the charge of the headgroup of this compound. At its isoelectric point, the net charge is zero, but at lower pH values, the carboxylate group is protonated, leading to a net positive charge (cationic behavior). physchemres.org Conversely, at higher pH values, it maintains its zwitterionic character. Changes in headgroup charge affect the electrostatic repulsions between surfactant molecules. Increased repulsion, such as in the fully cationic state at low pH, can lead to a higher CMC value as more energy is required to bring the charged heads together into a micelle. mdpi.com

Ionic Strength : The addition of salts (increasing ionic strength) typically lowers the CMC of ionic and zwitterionic surfactants. The added electrolytes screen the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle. researchgate.net This reduction in repulsion facilitates micelle formation at a lower surfactant concentration. The effect is generally more pronounced for ionic surfactants than for nonionic ones.

The process of micellization is governed by thermodynamic principles, and its spontaneity can be described by the change in Gibbs free energy (ΔG°mic). The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide deeper insight into the driving forces of the process. These parameters are related by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

The standard Gibbs free energy of micellization can be calculated from the CMC value using the equation:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. researchgate.net

For most surfactants, micellization is an entropy-driven process at lower temperatures. scialert.net The positive entropy change is primarily due to the release of ordered water molecules from around the hydrophobic chains when they are sequestered inside the micelle core (the hydrophobic effect). nih.gov The enthalpy change can be endothermic (requiring heat) at low temperatures and become exothermic (releasing heat) at higher temperatures. researchgate.net The temperature dependence of the CMC can be used to determine these thermodynamic parameters. scispace.com

Table 2: General Thermodynamic Parameters of Micellization for Surfactants

| Thermodynamic Parameter | Sign | Driving Force Indication |

| ΔG°mic | Negative | Spontaneous process |

| ΔH°mic | Varies (can be + or -) | Contribution of enthalpic changes (bond breaking/formation) |

| ΔS°mic | Positive | Entropy-driven process (hydrophobic effect) |

Surface Activity and Interfacial Tension Reduction Mechanisms

This compound is highly surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. This adsorption lowers the surface tension of water and the interfacial tension between immiscible phases. The mechanism involves the orientation of the amphiphilic molecules at the interface: the long, hydrophobic behenyl chain extends into the non-aqueous phase (air or oil), while the hydrophilic zwitterionic headgroup remains in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. nih.gov The effectiveness of a surfactant is often characterized by the surface tension value at its CMC (γCMC).

The long C22 alkyl chain of this compound contributes significantly to its high surface activity and its ability to pack efficiently at interfaces, leading to a substantial reduction in surface tension even at low concentrations. researchgate.net

Rheological Properties of this compound Solutions and Gels

The rheological properties, including viscosity and viscoelasticity, of this compound solutions are critical for their application in structured formulations. These properties are largely determined by the shape, size, and interactions of the micelles formed in the solution.

In dilute solutions below the CMC, the viscosity is typically close to that of the solvent (water). As the concentration increases above the CMC, the formation of spherical micelles has a modest effect on viscosity. However, under certain conditions (e.g., in the presence of salts or other surfactants), surfactants like betaines can form larger, elongated, worm-like micelles. bohrium.com The entanglement of these long, flexible micelles leads to a significant increase in the viscosity of the solution. researchgate.netmdpi.com

Solutions containing these entangled worm-like micelles often exhibit non-Newtonian, shear-thinning behavior. researchgate.net At low shear rates, the entangled network provides high viscosity. As the shear rate increases, the micelles align in the direction of flow, reducing their entanglement and causing a decrease in viscosity. researchgate.net The viscosity of behenamidopropyl dimethylamine solutions, particularly when used as a gelling agent, has been noted to be significant. researchgate.net

Viscoelasticity is a property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. Solutions containing entangled worm-like micelles are typically viscoelastic. mdpi.com This can be characterized by oscillatory rheology measurements, which determine the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). researchgate.net

In viscoelastic surfactant solutions, G' is often greater than G'' at low oscillation frequencies, indicating a gel-like, solid-like behavior due to the entangled micellar network. mdpi.com As the frequency increases, there may be a crossover point where G'' becomes greater than G', indicating a transition to more liquid-like behavior. The dynamics of these systems can be complex, involving processes of micelle breaking and reforming under stress. researchgate.net The ability of this compound to form viscous systems and gels suggests the formation of such complex, structured micellar phases. nih.gov

Insufficient Data to Generate a Focused Article on the

Despite a comprehensive search of scientific literature and various online resources, insufficient quantitative data is available to construct a detailed and scientifically accurate article on the formation and stability of emulsions and foams stabilized solely by this compound, as per the user's specific outline.

The existing research on betaine surfactants largely focuses on their general properties, often in combination with other surfactants, or centers on more commonly studied analogues such as cocamidopropyl betaine. While the literature suggests that betaines, as a class of zwitterionic surfactants, can contribute to the stability of emulsions and enhance the volume and longevity of foams, specific empirical data for this compound remains elusive. researchgate.netcup.edu.cn

Emulsion Stability and Droplet Size Distribution

The stability of an emulsion is critically dependent on the size distribution of its droplets; smaller and more uniform droplets generally lead to a more stable emulsion. nih.govuva.nl The concentration and type of surfactant are key factors in determining this distribution. ijcmas.commdpi.com However, no studies were identified that presented specific data, such as a droplet size distribution table, for an oil-in-water emulsion stabilized exclusively by this compound. Research on related compounds, like cocamidopropyl betaine, has shown its ability to stabilize nanoemulsions, resulting in particles with hydrodynamic diameters in the range of 150–430 nm. nih.gov General findings indicate that increasing surfactant concentration typically leads to a decrease in droplet size. ijcmas.com Without dedicated research on this compound, any presented data would be speculative and not meet the required standard of scientific accuracy.

Foam Stability and Characterization

Similarly, while betaines are recognized for their role as foam boosters that can enhance foam stability, specific quantitative data for foams stabilized solely by this compound are not available in the public domain. researchgate.netcup.edu.cn The characterization of foam stability often involves measuring parameters such as foam half-life and liquid drainage rates. researchgate.netescholarship.orgnih.gov Studies on other betaine surfactants have demonstrated their ability to produce stable foams, with factors like the length of the hydrophobic carbon chain influencing foam stability. magtech.org.cn For instance, research on certain betaine mixtures has reported foam half-life times of several minutes. researchgate.net However, without specific experimental data for this compound, a detailed analysis and the creation of a data table for its foam-stabilizing properties would be unfounded.

Due to the lack of specific research findings and quantitative data for this compound in the context of emulsion and foam stabilization, it is not possible to generate the requested article with the required level of detail and scientific rigor. Further experimental research focusing specifically on the colloidal and interfacial properties of this compound is necessary to provide the data needed for such an analysis.

Environmental Fate and Degradation Mechanisms of Behenamidopropyl Betaine

Biodegradation Pathways and Microbial Metabolism

The alkylamidopropyl betaines category, which includes behenamidopropyl betaine (B1666868), is considered to be readily biodegradable under aerobic conditions. oecd.org

Source: Qualitative Tier 2 Assessment santos.com

Specific kinetic data, such as half-life and degradation rate constants for behenamidopropyl betaine under either aerobic or anaerobic conditions, are not specified in the available literature. For the related compound cocamidopropyl betaine, studies on its aerobic digestion in waste-activated sludge have been conducted, but direct kinetic parallels to this compound cannot be definitively drawn without specific research. tongji.edu.cn

Specific microbial degradation products for this compound have not been identified in the available scientific literature. For the broader class of betaine surfactants, degradation can ultimately lead to the formation of carbon dioxide, water, and inorganic nitrogen.

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

Based on their chemical structure, alkylamidopropyl betaines are not expected to undergo hydrolysis under typical environmental conditions. oecd.org A calculated hydrolysis half-life of greater than one year has been reported for this category of compounds. oecd.org This suggests that hydrolysis is not a significant degradation pathway for this compound in aqueous environments.

Photodegradation Mechanisms and Environmental Transformation

There is no information available on the direct photolysis of alkylamidopropyl betaines. oecd.org Due to the very low vapor pressure of these compounds, photodegradation in the atmosphere is considered to be of low environmental significance. oecd.org

Sorption and Desorption Behavior in Environmental Matrices

Specific data on the sorption and desorption of this compound in soil and sediment are not available. For the related compound, cocamidopropyl betaine, a low-to-moderate potential for adsorption to soil and sediment is expected. santos.comsantos.com Quaternary ammonium (B1175870) compounds, a broader class to which betaines are related, have a tendency to adhere to sediments in aquatic environments. ca.gov This adherence can reduce their bioavailability to aquatic organisms. ca.govacihq.org The physicochemical properties of these compounds, such as their potential to carry a positive charge, can influence their interaction with negatively charged surfaces of clay minerals and organic matter in soil and sediment.

Comparative Analysis of Degradation Profiles with Other Amidoamine and Betaine Surfactants

A direct comparative analysis of the degradation profile of this compound with other amidoamine and betaine surfactants is limited by the lack of specific data for this compound. However, as part of the alkylamidopropyl betaines category, it is considered readily biodegradable, similar to cocamidopropyl betaine. oecd.orgsantos.com The primary difference between the various alkylamidopropyl betaines is the length of the alkyl chain. oecd.org this compound is derived from behenic acid, which has a C22 alkyl chain. This longer chain length may influence the rate and extent of biodegradation compared to shorter-chain analogues like cocamidopropyl betaine (derived from coconut oil, primarily C12-C14) or lauramidopropyl betaine (C12). Generally, increased alkyl chain length can sometimes lead to slower biodegradation rates.

Table of Mentioned Compounds

Advanced Analytical Methods for Behenamidopropyl Betaine Quantification in Complex Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of behenamidopropyl betaine (B1666868) due to its high resolution and sensitivity. Method development focuses on optimizing detection, stationary phase chemistry, and mobile phase composition to achieve accurate quantification.

The choice of detector is critical for the sensitive and specific quantification of behenamidopropyl betaine, which lacks a strong native chromophore for conventional UV-Vis detection.

Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector well-suited for analytes that are non-volatile or semi-volatile, making it a logical choice for this compound. waters.com The detector works by nebulizing the column effluent into fine droplets, evaporating the mobile phase in a heated drift tube, and measuring the light scattered by the remaining solid analyte particles. teledyneisco.com Its response is dependent on the mass of the analyte, offering more uniform sensitivity for compounds without chromophores. teledyneisco.com Optimization of ELSD parameters, including drift tube temperature, nebulizer power, and gas flow rate, is essential for maximizing sensitivity. waters.com For instance, in the analysis of betaine in Lycii Fructus, an ELSD was selected over a UV detector due to significantly better limits of detection (LOD) and quantification (LOQ). nih.gov However, the ELSD response can be non-linear, often requiring a quadratic calibration model for accurate quantification. researchgate.net

UV-Vis Detector: Direct UV-Vis detection of this compound is challenging due to the absence of a significant chromophore. A patent for detecting free amine content in fattyamidopropyl betaine suggests a detection wavelength of 210 ± 5nm, though this is often subject to interference. google.com To overcome this limitation, derivatization methods can be employed. For example, in the analysis of food betaines, derivatizing agents like 2′-naphthacyl triflate and 2-bromo-2′-acetonaphthone have been used to produce a cationic derivative with strong UV absorbance, allowing for sensitive quantification. deepdyve.comresearchgate.netsci-hub.se

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity. MS detectors identify and quantify compounds based on their mass-to-charge ratio (m/z). This technique is particularly powerful for analyzing impurities in betaine-containing products. A rapid ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed to quantify impurities like dimethylaminopropylamine (DMAPA) and lauramidopropyldimethylamine (LAPDMA) in cocamidopropyl betaine. nih.govdaneshyari.comresearchgate.net The use of stable isotopically labeled internal standards in such methods effectively compensates for matrix effects and variations in recovery. nih.govdaneshyari.com

| Detector | Principle | Applicability to this compound | Key Optimization Parameters |

| ELSD | Light scattering by non-volatile analyte particles after mobile phase evaporation. teledyneisco.com | High; suitable for non-chromophoric, semi-volatile compounds. waters.comteledyneisco.com | Drift tube temperature, nebulizer settings, gas flow rate. waters.com |

| UV-Vis | Absorption of ultraviolet-visible light by chromophores. | Low for direct analysis; requires derivatization to attach a chromophore. deepdyve.com | Wavelength selection, derivatization agent and reaction conditions. teledyneisco.comdeepdyve.com |

| MS | Separation of ions based on mass-to-charge ratio. teledyneisco.com | Very high; offers excellent sensitivity and specificity for both the main compound and impurities. nih.gov | Ionization source (e.g., ESI, APCI), collision energies, selection of precursor and product ions. teledyneisco.com |

The separation efficiency is determined by the interactions between the analyte, the stationary phase (column), and the mobile phase.

Column Chemistry: For a zwitterionic and amphiphilic compound like this compound, several column chemistries can be effective.

Reversed-Phase (RP) Chromatography: Columns like C18 are commonly used. A method for the related compound, behenamidopropyl dimethylamine (B145610), utilizes a Newcrom R1 reverse-phase column. sielc.com These columns separate molecules based on hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for separating polar and charged compounds. A core-shell HILIC column was successfully used for the rapid determination of polar impurities in cocamidopropyl betaine. nih.govdaneshyari.com

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for zwitterionic compounds.

Mobile Phase Optimization: The mobile phase composition is adjusted to control the retention and elution of the analyte.

Solvents: Typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hawachhplccolumn.comsigmaaldrich.com The ratio of these solvents is adjusted during method development to achieve the desired retention time and separation. sigmaaldrich.comchromatographyonline.com

Additives: Buffers and additives are crucial for controlling pH and improving peak shape. For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred. chromatographyonline.com A HILIC method for betaine impurities used a mobile phase of acetonitrile and water with ammonium formate as a buffer. daneshyari.com For non-MS methods, acids like phosphoric acid or formic acid may be used. sielc.com The mobile phase must be prepared from high-purity, HPLC-grade reagents and should be filtered and degassed to prevent system issues. hawachhplccolumn.comsigmaaldrich.com

| Parameter | Options | Rationale for this compound Analysis |

| Column Chemistry | Reversed-Phase (C18), HILIC, Mixed-Mode | C18 separates based on the long alkyl chain; HILIC separates based on the polar betaine group; Mixed-mode leverages both properties. nih.govsielc.com |

| Organic Solvent | Acetonitrile, Methanol | Modulates hydrophobic interactions with the stationary phase to control retention. chromatographyonline.com |

| Aqueous Phase | HPLC-Grade Water | The primary solvent in reversed-phase and HILIC modes. hawachhplccolumn.com |

| Additives/Buffers | Ammonium Formate, Ammonium Acetate, Formic Acid, Phosphoric Acid | Controls pH to ensure consistent ionization state of the analyte and improves peak shape. Volatile buffers are necessary for LC-MS. daneshyari.comsielc.comchromatographyonline.com |

Gas Chromatography (GC) for Volatile By-products and Related Compounds

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high molecular weight and low volatility, this compound itself is not suitable for direct GC analysis. However, GC is an essential tool for quantifying volatile by-products, unreacted starting materials, or impurities that may be present in the final product from the synthesis process. These can include residual amines or fatty acids. For example, GC-MS methods have been established for the detection of impurities in commercial products like alcohol-based hand sanitizers, demonstrating the technique's utility in quality control for complex mixtures. shimadzu.com The analysis typically involves direct injection of a diluted sample, separation on a capillary column, and detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides definitive identification of the impurities. shimadzu.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte solution. bohrium.com This technique is particularly well-suited for the analysis of charged and polar molecules, including zwitterionic surfactants like this compound. In Capillary Zone Electrophoresis (CZE), the primary mode of CE, separation occurs as different components migrate in discrete bands at different velocities under the influence of an electric field. usp.org

A specific mode, Micellar Electrokinetic Chromatography (MEKC), is a hybrid of electrophoresis and chromatography. usp.org In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Analytes can then partition between the aqueous buffer and the surfactant micelles, allowing for the separation of both charged and neutral molecules. usp.org Given that this compound is a surfactant itself, its analysis by CE would require careful selection of background electrolyte and conditions to control its electrophoretic mobility and potential micelle formation. The technique offers high efficiency and speed, making it a valuable alternative to HPLC for certain applications. usp.org

Spectrophotometric and Colorimetric Assays for Specific Functional Groups

Spectrophotometric and colorimetric assays provide rapid and cost-effective methods for quantifying specific functional groups present in this compound, namely the quaternary ammonium group and the amide group.

Quaternary Ammonium Group Assays: Several colorimetric methods exist for the detection of quaternary ammonium compounds (QACs). One common method uses the indicator dye bromophenol blue (BPB). nih.govoup.com In a neutral or slightly alkaline solution, BPB is purple, but it forms a blue-colored complex upon interaction with QACs. nih.govoup.com The intensity of the blue color is proportional to the concentration of the QAC, which can be measured with a spectrophotometer. This method has been demonstrated to be effective for detecting residual QACs on surfaces. nih.govoup.com Other methods include the use of gold nanoparticles, where the presence of QACs induces aggregation, leading to a visible color change. rsc.org Commercially available test strips also utilize this principle for semi-quantitative analysis. sigmaaldrich.com

Amide Group/Amidoamine Assays: The precursor to this compound is behenamidopropyl dimethylamine, a fatty amidoamine. Standard methods exist for testing fatty amidoamines, including the determination of total amine value via titration. aocs.org The total amine value is a measure of the free amine groups in the sample and is determined by titration with a standardized acid. aocs.org This can be used to assess the purity of the starting material or to quantify related amidoamine compounds in the final product.

Sample Preparation Techniques for Matrix Interference Mitigation

Effective sample preparation is crucial to remove interfering components from complex matrices like cosmetics, which can otherwise compromise the accuracy and longevity of analytical instruments. nih.govencyclopedia.pub

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and analyte concentration. The sample is passed through a cartridge containing a solid sorbent. Interfering compounds are either retained on the sorbent while the analyte passes through, or the analyte is retained and then eluted with a small volume of a strong solvent. For cosmetic analysis, pass-through SPE with a hydrophobic-lipophilic balanced column has shown excellent recoveries for a wide range of analytes. researchgate.net

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, uses conventional solvents at elevated temperatures and pressures to perform extractions. nih.gov These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like liquid-liquid extraction. nih.govencyclopedia.pub

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for a wide range of applications, including the analysis of personal care products. researchgate.netmeasurlabs.comquechers.eusepscience.com The typical QuEChERS procedure involves two main steps:

Extraction/Partitioning: The sample is homogenized and extracted with a solvent (commonly acetonitrile). Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation between the aqueous and organic layers and to salt out the analytes into the solvent. quechers.eusigmaaldrich.com

Dispersive SPE (dSPE) Cleanup: An aliquot of the organic extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove lipids, and graphitized carbon black (GCB) to remove pigments) to remove matrix interferences. sigmaaldrich.com The mixture is centrifuged, and the cleaned supernatant is collected for analysis. quechers.eu This approach is fast, uses minimal solvent, and is effective for a broad range of analytes and matrices. quechers.euchromatographyonline.com

| Technique | Principle | Advantages in Complex Matrices |

| SPE | Differential partitioning of compounds between a liquid phase and a solid sorbent. researchgate.net | High selectivity, good for analyte concentration, well-established. nih.govresearchgate.net |

| ASE/PLE | Solvent extraction at elevated temperature and pressure. nih.gov | Fast, efficient, reduced solvent consumption compared to traditional methods. nih.govencyclopedia.pub |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. quechers.eusigmaaldrich.com | Fast, easy, low solvent use, effective for a wide range of analytes and matrices. chromatographyonline.com |

Molecular Interaction Studies of Behenamidopropyl Betaine with Biopolymers and Model Systems

Interactions with Proteins: Binding Affinity and Conformational Changes

The interaction of behenamidopropyl betaine (B1666868) with proteins is primarily driven by a combination of electrostatic and hydrophobic forces. The zwitterionic head group can engage in electrostatic interactions with charged residues on the protein surface, while the long behenyl (C22) tail can participate in strong hydrophobic interactions with nonpolar domains of the protein.

Detailed research on proteins like keratin (B1170402), a key component of hair and skin, reveals that binding interactions are highly dependent on environmental factors such as pH and salt concentration. nih.govnih.gov For instance, electrostatic attraction between negatively charged domains of keratin and positively charged molecules can be significant. nih.gov Behenamidopropyl betaine, possessing a cationic quaternary amine, can bind to anionic sites on protein surfaces. Studies on other betaine derivatives have shown that such zwitterionic moieties can enhance protein stability by strengthening the hydrophobic interactions that hold the protein together, thereby reducing the likelihood of unfolding at interfaces. nih.gov

| Interacting Molecules | Condition | Equilibrium Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Kerateine - Kerateine | pH-neutral water | 1.8 × 10-4 M | nih.gov |

| Kerateine - BMP-2 | Water | 1.1 × 10-7 M | nih.gov |

| Kerateine - BMP-2 | Phosphate-Buffered Saline (PBS) | 3.2 × 10-5 M | nih.gov |

This table provides examples of dissociation constants for a protein system, illustrating how binding affinity can vary with the interacting partner and the ionic strength of the medium. Similar principles apply to the interaction of this compound with proteins.

Interactions with Polysaccharides and Biopolymer Networks

This compound can interact with polysaccharides through mechanisms such as hydrogen bonding and electrostatic interactions. Polysaccharides like cellulose and chitosan are rich in hydroxyl (-OH) groups, and chitosan also possesses primary amine (-NH2) groups, making them capable of forming extensive hydrogen bond networks. mdpi.commdpi.com

A study involving lauramidopropyl betaine, a shorter-chain analogue of this compound, demonstrated its ability to form crosslinked networks with chitosan and polyvinyl alcohol. nih.gov The formation of these networks was attributed to the synergistic effect of abundant hydrogen bonds between the different components, which significantly improved the mechanical properties of the resulting film. nih.gov Similarly, the amide linkage and betaine head group of this compound can act as hydrogen bond donors and acceptors, facilitating interaction with polysaccharide networks.

In the case of charged polysaccharides like chitosan (which is cationic at acidic pH), electrostatic interactions can also play a role. Although this compound is zwitterionic, localized charge distributions on its head group can interact with the charged sites on the polymer chain. These interactions can influence the solubility and rheological properties of polysaccharide solutions.

| Biopolymer Pair | Primary Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Cellulose - Chitosan | Hydrogen Bonding, van der Waals forces | Increased amorphous nature, restricted matrix motion | mdpi.com |

| Chitosan - Lauramidopropyl Betaine | Hydrogen Bonding | Formation of crosslinked polymer network | nih.gov |

| Cellulose Surface - Chitosan Solution | Electrostatic Attraction | Long-range attractive forces | mdpi.com |

This table summarizes the key intermolecular forces that drive the formation and stabilization of polysaccharide-based biopolymer networks, which are relevant to the potential interactions with this compound.

Adsorption and Desorption on Solid Surfaces: Mechanistic Insights

As a surfactant, this compound readily adsorbs at interfaces, including solid-liquid interfaces. The mechanism of adsorption is dictated by the nature of the solid surface and the amphiphilic character of the surfactant.

On hydrophobic surfaces, the long, nonpolar behenyl tail is the primary driver for adsorption via hydrophobic interactions, orienting itself towards the surface while the polar betaine head group faces the aqueous phase. On hydrophilic surfaces, such as silica, the interaction is more complex. Silica surfaces are composed of silanol groups (Si-OH) and are typically negatively charged at neutral pH. researchgate.net The cationic quaternary ammonium (B1175870) center of this compound can electrostatically interact with the anionic sites on the silica surface.

The adsorption behavior is often described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. For surfactants, adsorption can occur as a monolayer at low concentrations, with bilayer formation or micelle adsorption occurring at concentrations near and above the critical micelle concentration (CMC). Desorption, the reverse process, can be initiated by changes in solution conditions, such as dilution, pH shift, or temperature change. The strength of adsorption determines the ease of desorption. Studies on silica gel show that the energy of adsorption can be quantified by determining the isosteric heat of adsorption, which often decreases as more of the surface becomes covered. nih.govnih.gov

| Parameter | Value Range | Condition | Reference |

|---|---|---|---|

| Isosteric Heat of Adsorption (ΔHads) | 40.05 - 42.35 kJ mol⁻¹ | Decreases with increasing moisture content | nih.gov |

| Adsorption Isotherm Type | Type IV (IUPAC Classification) | Characteristic of mesoporous materials | researchgate.net |

This table presents typical thermodynamic data for adsorption onto silica, a model hydrophilic surface. These parameters are fundamental to understanding the adsorption and desorption mechanisms of amphiphilic molecules like this compound on similar surfaces.

Thermodynamic Characterization of Binding Events

The self-assembly of surfactants in solution to form micelles and their binding to surfaces or macromolecules are governed by thermodynamics. The key parameters include the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the process. These values provide insight into the spontaneity and the driving forces of the interaction.

For the micellization of surfactants like this compound, the process is typically spontaneous, characterized by a negative Gibbs free energy of micellization (ΔG°mic). The primary driving force for micellization in aqueous solutions is the hydrophobic effect. The aggregation of the long behenyl chains into the micellar core minimizes their contact with water molecules. This process leads to a significant increase in the entropy of the system due to the release of ordered water molecules from around the hydrocarbon chains, making the entropy change (ΔS°mic) a large and positive value. The enthalpy change (ΔH°mic) can be small and either positive or negative.

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of all these thermodynamic parameters. While specific ITC data for this compound is not prominent in the literature, studies on other surfactants provide a clear framework for its expected thermodynamic profile. nih.govekb.eg

| Thermodynamic Parameter | Symbol | Typical Sign for Spontaneous Micellization | Primary Driving Force Indicated |

|---|---|---|---|

| Gibbs Free Energy of Micellization | ΔG°mic | Negative | Spontaneous Process |

| Enthalpy of Micellization | ΔH°mic | Positive or Negative | Enthalpic contribution (bond making/breaking) |

| Entropy of Micellization | ΔS°mic | Positive | Entropic contribution (hydrophobic effect) |

This table outlines the key thermodynamic parameters that characterize the formation of micelles by surfactants in aqueous solution.

Theoretical Modeling of Ligand-Receptor Interactions and Cation-Pi Interactions

Computational modeling serves as a powerful tool to predict and analyze the interactions between a ligand, such as this compound, and a receptor, like a protein or a biopolymer surface. nih.gov Molecular dynamics (MD) simulations and docking algorithms can provide detailed insights into the binding modes, conformational changes, and energetic contributions of these interactions. mdpi.comepfl.ch

A particularly relevant non-covalent interaction for this compound is the cation-pi (cation-π) interaction. This involves an electrostatic interaction between a cation—in this case, the quaternary ammonium group of the betaine head—and the electron-rich face of an aromatic ring. In proteins, the side chains of amino acids such as tryptophan, tyrosine, and phenylalanine provide these aromatic systems. Cation-π interactions are significant in molecular recognition and protein stability, with interaction energies that can be comparable to or stronger than salt bridges in certain environments. nih.govrsc.org

| Cation | Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| Ammonium (NH4+) | -18.9 | rsc.org |

| Tetramethylammonium (NMe4+) | -13.4 | rsc.org |

| Sodium (Na+) | -12.8 | rsc.org |

| Potassium (K+) | -18.7 | rsc.org |

This table shows representative binding energies for cation-π interactions, highlighting the strength of this non-covalent force which is relevant for the quaternary ammonium group in this compound.

Mechanistic Research on Behenamidopropyl Betaine S Influence on Material Properties

Mechanisms of Antistatic Activity on Polymer Surfaces

The accumulation of static electricity on polymer surfaces is a persistent issue that can lead to dust adhesion, handling problems, and hazardous electrostatic discharges. specialchem.comresearchgate.net Behenamidopropyl betaine (B1666868) functions as an effective antistatic agent through a combination of mechanisms rooted in its amphiphilic and zwitterionic nature.

The primary mechanism involves the formation of a thin, conductive layer on the polymer surface. Behenamidopropyl betaine molecules orient themselves with their charged headgroups interacting with the polymer substrate. This orientation is facilitated by the molecule's ability to be incorporated into or applied to the material. specialchem.com The key to its antistatic action is the ability of its hydrophilic headgroup to attract atmospheric moisture. specialchem.com This adsorbed water layer, in conjunction with the mobile ions from the betaine's zwitterionic structure, creates a surface layer with increased electrical conductivity. This allows for the safe dissipation of static charges along the surface, preventing their accumulation to high levels. specialchem.cominchr-esd.com

| Antistatic Agent Type | Primary Mechanism | Dependence on Humidity | Example |

|---|---|---|---|

| Zwitterionic Surfactants | Moisture absorption, ionic conduction, charge neutralization | High | This compound |

| Cationic Surfactants | Ionic conduction, surface charge modification | High | Quaternary Ammonium (B1175870) Salts |

| Non-ionic Surfactants | Moisture absorption (hygroscopic), electron conduction via lone pairs | High | Ethoxylated Alcohols |

| Conductive Fillers | Formation of a conductive network within the polymer matrix | Low | Carbon Black, Metal Nanoparticles |

Physicochemical Basis of Gelling Properties in Formulations

The ability of this compound to act as a gelling agent or rheology modifier stems from the principles of surfactant self-assembly in solution. specialchem.comcrodaagriculture.comhonderhotel.com The key contributing factors are its long alkyl chain, amphiphilic character, and molecular geometry, which promote the formation of non-spherical micelles.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to minimize the unfavorable contact between their hydrophobic tails and water. For surfactants with very long and bulky hydrophobic chains like the behenyl group (C22) of this compound, the formation of spherical micelles can be sterically hindered. Instead, they tend to form elongated, cylindrical, or "worm-like" micelles. researchgate.netcup.edu.cn

These worm-like micelles can grow to be very long and flexible. As their concentration increases, they can overlap and entangle, forming a transient three-dimensional network throughout the solution. researchgate.netcup.edu.cn This network structure is responsible for a significant increase in the viscosity of the formulation. At sufficiently high concentrations, this network can immobilize the solvent (water), leading to the formation of a gel. The strength and viscoelastic properties of this gel are dependent on factors such as surfactant concentration, temperature, pH, and the presence of salts, which can all influence the size, shape, and entanglement of the micelles. mdpi.com Research on similar long-chain betaines has shown that as the surfactant concentration rises, these worm-like micelles promote intermolecular association, increasing the number of associating junctions and thereby augmenting viscosity. researchgate.netcup.edu.cn

| Surfactant Feature | Physicochemical Effect | Resulting Property |

|---|---|---|

| Long (C22) Alkyl Chain | Promotes formation of elongated, worm-like micelles over spherical ones. | Increased viscosity and gelling potential. researchgate.net |

| Zwitterionic Headgroup | Influences micelle packing and electrostatic interactions between micelles. | Modulates gel strength and stability. |

| High Concentration | Causes entanglement of worm-like micelles, forming a 3D network. | Transition from viscous liquid to a gel structure. cup.edu.cn |

| Presence of Salts | Shields electrostatic repulsion between headgroups, promoting micellar growth. | Can enhance viscosity and gel formation. |

Stabilization Mechanisms in Multiphase Systems (e.g., Emulsions, Suspensions)

This compound is an effective stabilizer for multiphase systems like oil-in-water (O/W) emulsions and solid-in-liquid suspensions. Its stabilizing action is multifactorial, involving the reduction of interfacial tension and the formation of a protective interfacial film. researchgate.netresearcher.lifewur.nl

Reduction of Interfacial Tension (IFT) : As a surfactant, this compound preferentially adsorbs at the interface between two immiscible phases (e.g., oil and water). This adsorption lowers the interfacial tension, which is the energy required to create new interfacial area. bohrium.comsyxbsyjg.com By reducing the IFT, it facilitates the formation of smaller droplets or particles during homogenization, as less energy is needed to break down the dispersed phase. mdpi.com

Formation of a Protective Interfacial Film : Once adsorbed at the interface, the this compound molecules form a film around the dispersed droplets or particles. This film acts as a barrier that prevents them from coming into close contact and coalescing or aggregating. The stability of this film is conferred by two primary mechanisms:

Steric Hindrance : The long, bulky behenyl (C22) chains project from the interface into the continuous phase. These chains create a significant steric barrier that physically prevents droplets or particles from approaching each other. nih.gov

Electrostatic Repulsion : The zwitterionic headgroup provides a net surface charge on the droplets, which can be modulated by pH. This surface charge creates repulsive electrostatic forces between adjacent droplets, further contributing to the stability of the dispersion. mdpi.com

Studies on betaine surfactants have shown they can form an oil-water interfacial film with notable elasticity and strength, which is crucial for creating stable O/W emulsions. syxbsyjg.commdpi.com The combination of these mechanisms results in a robustly stabilized system that resists destabilization processes like coalescence, flocculation, and creaming. researchgate.net

| Mechanism | Physicochemical Principle | Effect on Multiphase System |

|---|---|---|

| IFT Reduction | Adsorption of surfactant molecules at the oil-water or solid-liquid interface reduces interfacial energy. | Facilitates the formation of smaller droplets/particles. bohrium.com |

| Steric Hindrance | The long C22 alkyl chains form a bulky physical barrier around particles. | Prevents particles from getting close enough to coalesce or aggregate. nih.gov |

| Electrostatic Repulsion | The zwitterionic headgroup imparts a surface charge, leading to repulsion between like-charged particles. | Maintains separation between particles, preventing flocculation. mdpi.com |

| Interfacial Film Strength | Strong, elastic film forms at the interface due to favorable molecular packing. | Enhances the long-term physical stability of the emulsion or suspension. syxbsyjg.com |

Interaction with Dyes and Pigments: Mechanisms of Color Retention

In formulations such as conditioning shampoos for colored hair, this compound can contribute to color retention. The proposed mechanism is based on its substantive nature and ability to form a protective film on surfaces. A related amidoamine, Behenamidopropyl Dimethylamine (B145610), has been shown to provide color protection effects in shampoos. researchgate.netnih.gov

The primary mechanism involves the adsorption of this compound onto the substrate, which in the case of hair, is the keratin (B1170402) fiber. The cationic nature of the quaternary ammonium group can electrostatically interact with anionic sites on the surface of the hair, which are often more prevalent on damaged or chemically treated hair. This adsorption creates a conditioning layer on the hair surface.

This adsorbed layer can help with color retention in two ways:

Formation of a Protective Barrier : The long, hydrophobic behenyl chains form a protective, water-repellent film on the hair shaft. This film acts as a barrier, reducing the rate at which water can penetrate the hair cuticle and leach out the dye molecules from within the cortex during washing. researchgate.net

Interaction with Pigment/Dye Molecules : Surfactants can adsorb onto the surface of pigment particles, a mechanism used to stabilize pigment dispersions. researchgate.netmdpi.com It is plausible that this compound can interact with dye molecules that are on or near the surface of the hair fiber, helping to hold them in place and preventing them from being washed away. The zwitterionic headgroup can potentially interact with various functional groups on the dye molecules themselves.

By depositing onto the hair surface, the surfactant layer effectively "seals" the cuticle to some extent, minimizing color loss during the washing process and improving the longevity of the color treatment. researchgate.net

Influence on Interfacial Lubrication and Friction Reduction

This compound can modify the frictional properties of surfaces, providing lubrication and reducing the forces required for surfaces to slide past one another. This is particularly relevant in hair care, where it improves combability, and in skin care, where it enhances the slip and feel of a product.

The mechanism is a classic example of boundary lubrication provided by surfactant molecules. nih.gov When introduced into a formulation, this compound molecules adsorb onto the surfaces (e.g., hair fibers, skin). They orient themselves with their polar headgroups anchored to the surface and their long, nonpolar behenyl tails extending outwards.

This layer of oriented molecules provides lubrication through several effects:

Surface Separation : The adsorbed layer physically separates the two sliding surfaces, preventing direct solid-to-solid contact and reducing adhesion and wear. nih.gov

Reduced Shear Stress : The interaction between the opposing layers of extended alkyl chains is much weaker than the frictional force between the original, unmodified surfaces. The sliding occurs between these low-friction layers, significantly decreasing the frictional stress.

Film Formation : Research on betaine-functionalized lubricants demonstrates their ability to form a stable lubricating film on metal surfaces. mdpi.com This film reduces the friction coefficient and wear. A similar principle applies to biological surfaces like hair and skin.

The long C22 chain is particularly effective in this role, as it can form a dense, well-ordered lubricating film that provides a substantial barrier between the interacting surfaces, leading to a noticeable reduction in friction. mdpi.com

| Mechanistic Step | Description | Impact on Friction |

|---|---|---|

| Adsorption | Molecules anchor to the substrate via their polar headgroups. | Forms the basis for the lubricating layer. |

| Boundary Film Formation | The long, hydrophobic behenyl tails align and project from the surface, creating an organized film. | Physically separates sliding surfaces, preventing direct contact. nih.gov |

| Shear Plane Creation | Sliding occurs between the low-interaction, outward-facing alkyl chains rather than the substrate surfaces. | Significantly reduces the coefficient of friction and the force needed for movement. mdpi.com |

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Behenamidopropyl Betaine (B1666868) Research

Key Research Thrusts: